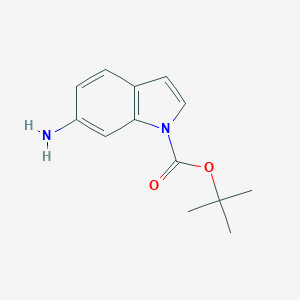

叔丁基 6-氨基-1H-吲哚-1-羧酸酯

描述

“tert-Butyl 6-amino-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 219508-62-0. It has a molecular weight of 232.28 and its IUPAC name is tert-butyl 6-amino-1H-indole-1-carboxylate .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-amino-1H-indole-1-carboxylate” is represented by the linear formula C13H16N2O2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .科学研究应用

Proteomics Research

1-Boc-6-aminoindole is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions, contributing to our understanding of biological processes and diseases.

Synthesis of Unsubstituted 1-Aminoindole Derivatives

1-Boc-6-aminoindole is used in the synthesis of unsubstituted 1-aminoindole derivatives . This process involves rhodium-catalysed C–H bond activation for [3 + 2] annulation using hydrazide and vinylene carbonate . The method is characterized by high yields, mild reaction conditions, and no need for external oxidants . It demonstrates excellent regioselectivity and a wide tolerance for various functional groups .

Development of Bioactive Molecules

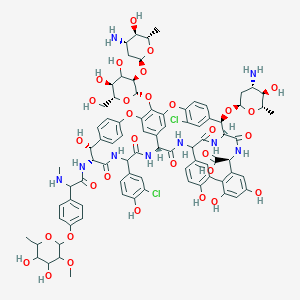

1-Amino-indoles, for which 1-Boc-6-aminoindole is a core component, serve as core components of numerous bioactive molecules . These include commercial drugs like besipirdine and indapamide, as well as antidepressant and receptor modulators .

Rhodium-Catalyzed C–H Functionalization

1-Boc-6-aminoindole is used in Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .

作用机制

Target of Action

1-Boc-6-aminoindole, also known as tert-Butyl 6-amino-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Boc-6-aminoindole may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Boc-6-aminoindole may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives, such as 1-Boc-6-aminoindole, may affect various biochemical pathways due to their broad-spectrum biological activities . .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , 1-Boc-6-aminoindole may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

tert-butyl 6-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMFSVVFOVRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623733 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-amino-1H-indole-1-carboxylate | |

CAS RN |

219508-62-0 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)

![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)